(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H13ClN2O3S2 and its molecular weight is 380.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
A study on the synthesis of pro-apoptotic indapamide derivatives, including compounds related to "(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide", demonstrated significant anticancer activity against melanoma cell lines. The compound was evaluated in vitro and showed potential as an anticancer agent with specific inhibitory effects on human carbonic anhydrase isoforms, suggesting a mechanism for its antitumor activity Ö. Yılmaz et al., 2015.
Synthetic Chemistry and Methodology
Research into the synthesis of various chemical structures, including 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, involved methodologies that may encompass compounds similar to "this compound". This work highlights the flexibility of such chemical frameworks in synthesizing complex molecules Z. Xiu-lan, 2009.
Cardiac Electrophysiological Activity
A study on N-substituted-4-(1H-imidazol-1-yl)benzamides, including molecules structurally related to the compound of interest, explored their cardiac electrophysiological activity, identifying potential selective class III antiarrhythmic agents. This research demonstrates the compound's relevance in developing therapeutic agents for cardiac arrhythmias T. K. Morgan et al., 1990.
Antimalarial and Antiviral Potential
An investigation into antimalarial sulfonamides as potential COVID-19 drugs utilized computational calculations and molecular docking studies. This approach, involving compounds akin to "this compound", highlights the potential for repurposing antimalarial sulfonamides for treating COVID-19 Asmaa M. Fahim, Eman H. I. Ismael, 2021.
Fluorescence and Anticancer Activity of Co(II) Complexes
Research on Co(II) complexes of sulfonamide derivatives demonstrated significant fluorescence properties and in vitro cytotoxicity against human breast cancer cell lines. This study underscores the potential for designing new fluorescent materials and anticancer drugs based on sulfonamide scaffolds Gomathi Vellaiswamy, S. Ramaswamy, 2017.
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-19-14-11(17)7-5-8-12(14)23-16(19)18-15(20)10-6-3-4-9-13(10)24(2,21)22/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJYCYAHCJWCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.